molecular formula C32H24BrN3O3 B6575826 3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 299418-88-5

3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B6575826
CAS No.: 299418-88-5
M. Wt: 578.5 g/mol
InChI Key: VPHHVIRZVHUQAO-UHFFFAOYSA-N
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Description

3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and various substituents such as a benzoyl group, a methoxyphenyl group, and a bromophenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Quinoline Core Construction: The quinoline core can be constructed through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the quinoline core through a series of nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl groups in the benzoyl and quinoline moieties can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), aniline (C₆H₅NH₂)

Major Products

    Oxidation: Quinones and related oxidized derivatives

    Reduction: Alcohols and reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through various pathways:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: Lacks the bromine atom, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the methoxyphenyl group and the bromine atom in 3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one imparts unique chemical properties and potential biological activities that distinguish it from similar compounds. These functional groups may enhance its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[2-benzoyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24BrN3O3/c1-39-24-15-12-20(13-16-24)28-19-27(35-36(28)32(38)22-10-6-3-7-11-22)30-29(21-8-4-2-5-9-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHVIRZVHUQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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